4-Heptyn-3-ol
Overview
Description
4-Heptyn-3-ol is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .
Molecular Structure Analysis
The molecular structure of 4-Heptyn-3-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
4-Heptyn-3-ol has a density of 0.9±0.1 g/cm³, a boiling point of 152.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.3±6.0 kJ/mol, and it has a flash point of 53.9±11.4 °C . The index of refraction is 1.455, and it has a molar refractivity of 34.0±0.3 cm³ . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Ring-Closing Metathesis in Peptide Synthesis
4-Heptyn-3-ol serves as a foundational compound in the synthesis of macrocyclic peptides through ring-closing metathesis (RCM). This method utilizes olefin-derivatized side chains in peptides to form macrocyclic structures, which are crucial for stabilizing peptide conformations and enhancing their biological activity. Research by Blackwell et al. (2001) showcases the application of RCM in designing helical peptides, indicating the method's potential in generating metabolically stable peptide architectures with enhanced biological functions (Blackwell, H., et al., 2001).
Safety And Hazards
When handling 4-Heptyn-3-ol, it is recommended to avoid breathing the mist, gas, or vapours and to avoid contact with the skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
properties
IUPAC Name |
hept-4-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOKAMXPKGORIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031300 | |
Record name | 4-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptyn-3-ol | |
CAS RN |
32398-69-9 | |
Record name | 4-Heptyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032398699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32398-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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